N-Boc-1-cyclopropyl-2-propyn-1-amine
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopropylprop-2-ynyl)carbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-9(8-6-7-8)12-10(13)14-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13) |
InChI Key |
OGAPRXCKUGTVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#C)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Primary Amines
The tert-butoxycarbonyl (Boc) group is widely used to protect amines during multi-step syntheses. For N-Boc-1-cyclopropyl-2-propyn-1-amine, the primary route involves introducing the Boc group to 1-cyclopropyl-2-propyn-1-amine. A standard approach employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Reaction Conditions :
-
Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0–25°C
-
Yield : 70–85% (theoretical)
The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, forming a carbamate intermediate. Steric hindrance from the cyclopropyl and propynyl groups may necessitate extended reaction times or elevated temperatures.
One-Pot Amidation with Isocyanate Intermediates
Alternative methods generate isocyanate intermediates in situ, which react with Grignard reagents to form the target compound. This strategy avoids isolating reactive intermediates, improving efficiency.
Key Steps :
-
Isocyanate Formation : Treating Boc-protected precursors with 2-chloropyridine and trifluoromethanesulfonyl anhydride.
-
Nucleophilic Addition : Reaction with a cyclopropane-containing Grignard reagent.
Optimization Challenges :
-
Moisture sensitivity of intermediates.
-
Strict temperature control (<0°C) to prevent side reactions.
Industrial Production Considerations
Scalability and Process Optimization
Industrial synthesis prioritizes cost-effectiveness, yield, and purity. Patent literature highlights the importance of reagent neutrality to avoid viscosity increases during large-scale reactions. For example, using neutral forms of precursors in acetonitrile with controlled base addition (e.g., TEA) minimizes stirring difficulties and enhances yields (up to 93%).
Table 1: Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF/DCM | Acetonitrile |
| Base | TEA (1 equiv) | TEA (4.6 equiv) |
| Temperature | 0–25°C | 60°C |
| Reaction Time | 12–24 h | 6–8 h |
| Yield | 70–85% | 85–93% |
Purification and Quality Control
Crude product purification typically involves:
-
Liquid-Liquid Extraction : Using ethyl acetate and brine.
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
-
Crystallization : Tert-butyl methyl ether (MTBE) for high-purity isolates.
Purity Benchmarks :
-
HPLC: >95% (pharmaceutical intermediates).
-
NMR: Absence of residual solvents (e.g., acetonitrile <0.1%).
Mechanistic and Kinetic Insights
Deprotection-Reaction Pathways
The Boc group’s acid-labile nature allows selective deprotection. Trifluoroacetic acid (TFA) in DCM cleaves the Boc group, yielding the free amine for downstream functionalization.
Side Reactions :
-
Oversilylation : Excess Boc anhydride may silylate hydroxyl impurities.
-
Cyclopropane Ring Opening : Under strongly acidic or basic conditions.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Boc Anhydride Route | High selectivity, mild conditions | Moderate yields, scalability issues |
| Isocyanate Route | One-pot synthesis, efficiency | Sensitivity to moisture |
| Industrial Protocol | High yields, scalable | Requires precise base control |
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-cyclopropyl-2-propyn-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc protecting group.
Substitution: Nucleophilic reagents can be used to introduce various functional groups at the amine site after deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, which can then be further functionalized.
Scientific Research Applications
Organic Synthesis
N-Boc-1-cyclopropyl-2-propyn-1-amine serves as an essential intermediate in the synthesis of complex organic molecules. The presence of the Boc group allows for selective transformations, protecting the amine from undesired reactions while enabling functionalization at other sites. This property is particularly valuable in multi-step synthesis processes where control over reactivity is crucial.
Key Synthetic Pathways:
- C-C Bond Activation: The compound has been utilized in carbonylative cyclization reactions to form larger heterocycles, demonstrating its utility in creating complex molecular architectures .
- Asymmetric Synthesis: It can be involved in asymmetric transformations, which are vital for producing enantiomerically pure compounds necessary in pharmaceuticals .
Medicinal Chemistry
The structural features of this compound suggest potential applications in drug development. Compounds with similar structures have shown promising biological activities, particularly due to the cyclopropyl moiety's ability to enhance metabolic stability and bioactivity.
Potential Therapeutic Targets:
- Neurological Disorders: Research indicates that derivatives of this compound could interact with targets involved in neurological pathways, potentially offering new avenues for treatment.
- Cancer Treatment: The unique properties of the cyclopropane ring may confer advantages in designing inhibitors for cancer-related enzymes or receptors.
Industrial Applications
In addition to its roles in academic research and drug development, this compound finds applications in the production of fine chemicals and advanced materials. Its ability to serve as a precursor in various synthetic routes makes it valuable for industrial chemists looking to create novel compounds efficiently.
Case Study 1: Carbonylative Cyclization
A study explored the carbonylative cyclization of aminocyclopropanes, including N-Boc derivatives. This method allowed for the formation of eight-membered N-heterocycles, showcasing the compound's ability to undergo significant transformations under transition metal catalysis .
Case Study 2: Asymmetric Transformations
Research highlighted the use of this compound in asymmetric hydrogenation processes. Utilizing chiral catalysts, high yields and enantioselectivities were achieved, indicating its potential as a key intermediate in synthesizing chiral amines essential for pharmaceutical applications .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Cyclopropylpropynylamine | Cyclopropyl and propynyl groups | Directly related but lacks Boc protection |
| N-Boc-3-methylbutanamine | Similar Boc protection | Different alkyl chain length |
| 2-Cyclobutylethynylamine | Cyclobutyl instead of cyclopropyl | Variation in ring size affects reactivity |
The comparison illustrates how this compound's unique combination of functional groups may confer distinct properties not found in other related compounds.
Mechanism of Action
The mechanism of action of N-Boc-1-cyclopropyl-2-propyn-1-amine is not well-documented. as a protected amine, its primary role is to serve as a precursor in synthetic pathways. The Boc group protects the amine from unwanted reactions, allowing for selective transformations at other sites in the molecule.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Data inferred from analogs; Assumed based on solubility of related Boc-protected amines; Common Boc protection methods involve CDI or carbamate formation ; **Abbreviated for clarity; full name in .
Key Findings:
Functional Group Diversity: Unlike 1-(Boc-Amino)cyclopropanecarboxylic acid (carboxylic acid substituent) or (S)-2-(Boc-amino)-1-propanol (alcohol group), this compound contains a propargyl group, enhancing reactivity in click chemistry or alkyne-based coupling reactions . The di-Boc glycine derivative () highlights the versatility of Boc protection in amino acid chemistry but lacks cyclopropane or alkyne motifs .
Structural Complexity :
- The azabicyclo[3.2.1]octane and triazole-containing compound () demonstrates higher molecular complexity compared to this compound, likely impacting solubility and pharmacokinetic properties .
Synthesis Methods :
- Boc protection commonly employs carbodiimides (e.g., CDI) or active esters, as seen in and . Cyclopropane rings are typically introduced via [2+1] cycloadditions or ring-closing metathesis, though specifics for the target compound require further literature.
Physicochemical Properties :
- Solubility in chlorinated solvents (e.g., DCM) and polar aprotic solvents (e.g., THF) is typical for Boc-protected amines, as observed in and .
Biological Activity
N-Boc-1-cyclopropyl-2-propyn-1-amine is a compound recognized for its structural complexity, which includes a tert-butyloxycarbonyl (Boc) protecting group, a cyclopropyl moiety, and a propynyl substituent. This unique structure endows the compound with potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : CHN
- Molecular Weight : Approximately 195.26 g/mol
- Structure : The presence of the cyclopropyl group is significant as it is known to enhance metabolic stability and bioactivity, making it a valuable scaffold in drug design.
Potential Applications
This compound may have applications in:
- Drug Development : Due to its structural features that may confer unique pharmacological properties.
- Synthetic Chemistry : As a versatile building block for synthesizing other biologically active compounds.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural features with this compound:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Cyclopropylpropynylamine | Cyclopropyl and propynyl groups | Directly related to N-Boc derivative but lacks protection |
| N-Boc-3-methylbutanamine | Similar Boc protection | Different alkyl chain length |
| 2-Cyclobutylethynylamine | Cyclobutyl instead of cyclopropyl | Variation in ring size affects reactivity |
The cyclopropane ring's unique properties may lead to distinct biological activities compared to other similar compounds.
Case Studies and Research Findings
Research on structurally related compounds suggests that cyclopropyl amines can act as inhibitors for various biological pathways. For example, studies on (hetero)aryl cyclopropylamine compounds have shown their potential as inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression .
Additionally, cyclopropane-containing compounds have been explored for their interactions with nicotinic acetylcholine receptors, indicating possible roles in modulating neurotransmission and inflammation .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Monitoring Technique |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | TLC (Rf ~0.5 in EtOAc/Hexane) |
| Cyclopropanation | CH₂I₂, Zn/Cu | GC-MS (m/z for cyclopropyl fragment) |
| Propargylation | Propargyl bromide, K₂CO₃ | NMR (δ 1.4 ppm for Boc; δ 2.1 ppm for propargyl) |
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Boc group protons appear as a singlet at δ 1.4 ppm. Cyclopropyl protons show characteristic splitting patterns (δ 0.8–1.2 ppm).
- ¹³C NMR : Confirms cyclopropane carbons (δ 10–15 ppm) and Boc carbonyl (δ 155 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₁H₁₈NO₂⁺ requires m/z 196.1338).
- Liquid Chromatography–Mass Spectrometry (LC-MS): Detects impurities (<5% by area) and quantifies Boc deprotection byproducts.
- Infrared Spectroscopy (IR): Boc carbonyl stretch at ~1680 cm⁻¹ .
Advanced: How can researchers address competing reaction pathways during the introduction of the cyclopropyl group in N-Boc-protected amines?
Methodological Answer:
Competing pathways (e.g., ring-opening or over-alkylation) are mitigated by:
- Solvent Selection: Use non-polar solvents (e.g., THF or DCM) to stabilize cyclopropane intermediates.
- Catalyst Optimization: Employ chiral ligands (e.g., bisoxazolines) to enhance stereoselectivity.
- Low-Temperature Quenching: Halt reactions at −78°C to prevent decomposition.
- Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor cyclopropane formation. For example, shorter reaction times (2–4 h) minimize side products .
Q. Table 2: Troubleshooting Competing Pathways
| Issue | Solution |
|---|---|
| Ring-opening | Add radical scavengers (e.g., BHT) |
| Over-alkylation | Use stoichiometric control (1:1 amine:alkylating agent) |
| Stereochemical drift | Employ chiral auxiliaries or enantiopure starting materials |
Advanced: What strategies are recommended for stabilizing this compound against thermal or hydrolytic degradation?
Methodological Answer:
- Storage Conditions: Store at −20°C under argon, with desiccants (e.g., molecular sieves). Avoid exposure to moisture or acidic vapors.
- Buffered Solutions: Use pH-stabilized solvents (e.g., phosphate buffer at pH 7.4) during biological assays.
- Degradation Studies: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic degradation products (e.g., free amine) are quantified via derivatization with 2,4-dinitrophenylhydrazine (DNPH) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound across literature sources?
Methodological Answer:
Yield discrepancies often arise from:
- Purity of Starting Materials: Validate reagents via NMR or titration (e.g., Boc anhydride purity >99%).
- Reaction Scale Effects: Pilot small-scale reactions (1–5 mmol) before scaling up.
- Workup Variations: Compare extraction methods (e.g., aqueous washes vs. column chromatography).
- Analytical Calibration: Use internal standards (e.g., deuterated analogs) for quantitative NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
